5,10,15-Tris(4-nitrophenyl)corrole
Overview
Description
5,10,15-Tris(4-nitrophenyl)corrole is a corrole derivative used as a trianionic ligand for transition metals . It has a molecular formula of C37H23N7O6 and a molecular weight of 661.62 .
Molecular Structure Analysis
The molecular structure of this compound consists of a corrole core with three nitrophenyl groups attached at the 5, 10, and 15 positions . The nitrophenyl groups contribute to the molecule’s ability to act as a trianionic ligand for transition metals .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, corroles are known to undergo a variety of reactions. For example, even the most stable corroles can undergo polymerization in solution when exposed to daylight .Scientific Research Applications
Iron Complexes of Tris(4-nitrophenyl)corrole
- Research Focus : Iron complexes of 5,10,15-tris(4-nitrophenyl)corrole, especially the (nitrosyl)iron complex.
- Findings : These complexes were characterized using spectroscopic techniques, revealing details about their redox properties and structural characteristics. The study emphasized the diamagnetic nature of the (nitrosyl)iron complex and its linear Fe–N–O bond structure (Singh et al., 2012).
Synthesis and Characterization of Substituted Corroles
- Research Focus : Synthesis of 5,10,15-tris(3-nitrophenyl)corrole and its reduction to 5,10,15-tris(3-aminophenyl)corrole.
- Findings : The study provides insights into the UV-visible spectra, fluorescent spectra, and structure of these corroles, offering valuable data for potential applications in photophysical studies (Wei, 2013).
Manganese(III) Tris(4-nitrophenyl)corrole Transformations
- Research Focus : Synthesis and characterization of manganese complexes of 5,10,15-tris(4-nitrophenyl) corrole in different oxidation states.
- Findings : The research highlights the unexpected transformation during synthesis, yielding both the expected corrole derivative and a nitrogen atom insertion into the macrocycle (Singh et al., 2013).
Photophysical Properties of Free-Base Corroles
- Research Focus : Investigation of absorption and emission properties of free-base corroles with different substituents.
- Findings : This study offers insights into the solvent-dependent photophysical behavior of these corroles, which is crucial for their potential application in optical and electronic devices (Ding et al., 2005).
Iron(III) Corrole Complexes
- Research Focus : Analysis of the axial lability of iron(III) corrole complexes.
- Findings : The study presents detailed insights into the reactivity and binding affinity of these complexes, crucial for applications in catalysis and materials science (Joseph & Ford, 2005).
Mechanism of Action
Target of Action
5,10,15-Tris(4-nitrophenyl)corrole is a derivative of corrole and is used as a trianionic ligand for transition metals . The primary targets of this compound are transition metals, which play a crucial role in various biochemical reactions.
Mode of Action
The compound interacts with its targets, the transition metals, by binding to them. This interaction results in the formation of a complex that can participate in various chemical reactions .
properties
IUPAC Name |
5,10,15-tris(4-nitrophenyl)-22,24-dihydro-21H-corrin | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H23N7O6/c45-42(46)24-7-1-21(2-8-24)35-29-15-13-27(38-29)28-14-16-30(39-28)36(22-3-9-25(10-4-22)43(47)48)32-18-20-34(41-32)37(33-19-17-31(35)40-33)23-5-11-26(12-6-23)44(49)50/h1-20,38-40H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFPJYBRBJOHNHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C4C=CC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)[N+](=O)[O-])C8=CC=C(C=C8)[N+](=O)[O-])N4)N3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H23N7O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
661.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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